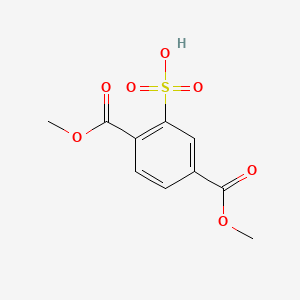
Dimethyl 2-sulphoterephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-sulphoterephthalate is a chemical compound with the molecular formula C10H10O7S and a molecular weight of 274.24 g/mol . It is also known by other names such as 2,5-Bis(methoxycarbonyl)benzene-1-sulfonic acid and 1,4-Benzenedicarboxylic acid, 2-sulfo-, 1,4-dimethyl ester . This compound is primarily used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Dimethyl 2-sulphoterephthalate can be synthesized through various methods. One common synthetic route involves the esterification of 2-sulfo-1,4-benzenedicarboxylic acid with methanol in the presence of a catalyst . The reaction conditions typically include heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Dimethyl 2-sulphoterephthalate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dimethyl 2-sulphoterephthalate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism by which Dimethyl 2-sulphoterephthalate exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a reagent in various chemical reactions, facilitating the formation of desired products. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Dimethyl 2-sulphoterephthalate can be compared with other similar compounds such as:
Dimethyl terephthalate: Similar in structure but lacks the sulfonic acid group.
Dimethyl isophthalate: Another isomer with different positioning of functional groups.
Dimethyl phthalate: Lacks the sulfonic acid group and has different chemical properties.
The uniqueness of this compound lies in its sulfonic acid group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
55447-98-8 |
|---|---|
Fórmula molecular |
C10H10O7S |
Peso molecular |
274.25 g/mol |
Nombre IUPAC |
2,5-bis(methoxycarbonyl)benzenesulfonic acid |
InChI |
InChI=1S/C10H10O7S/c1-16-9(11)6-3-4-7(10(12)17-2)8(5-6)18(13,14)15/h3-5H,1-2H3,(H,13,14,15) |
Clave InChI |
UOOQUQHTCHZDLK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


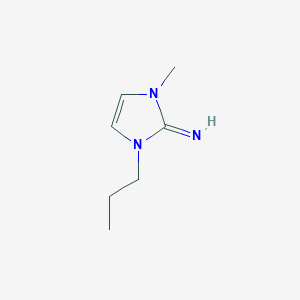
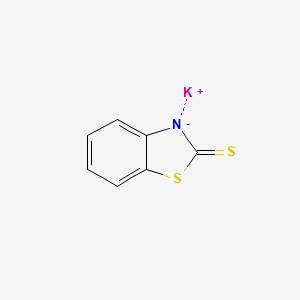
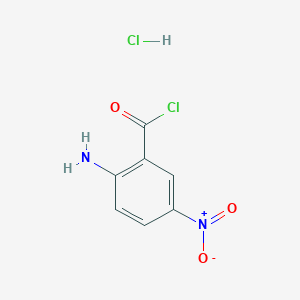
![Pentafluoro[1,1'-oxybis[ethane]]phosphorus](/img/structure/B13753505.png)
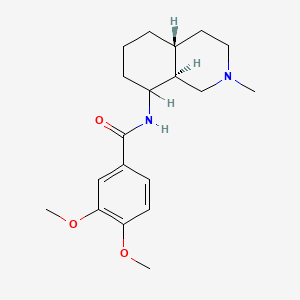
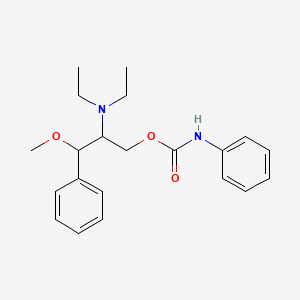
![3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride](/img/structure/B13753517.png)
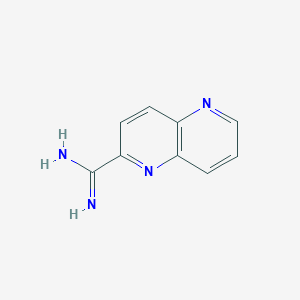
![[(3,5-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B13753533.png)
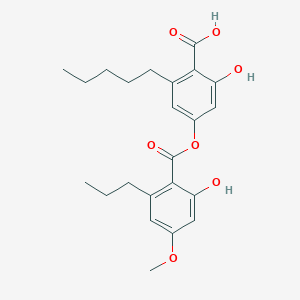
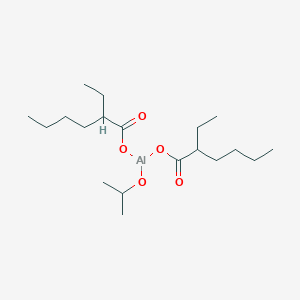
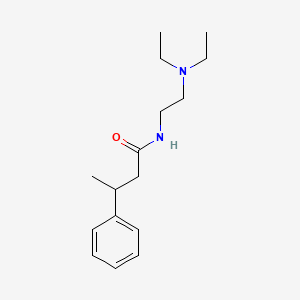
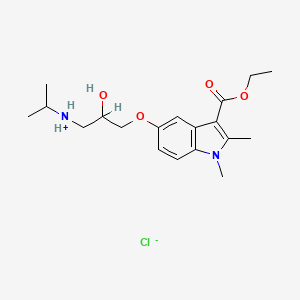
![2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13753557.png)
